C-3 Allyl vs. N-Allyl Glutarimide: Synthetic Connectivity Determines Feasibility of Migrastatin Side‑Chain Assembly
The position of the allyl group on the glutarimide ring directly dictates the connectivity of the migrastatin side‑chain. In a key fragment coupling step reported by Reymond and Cossy, allylglutarimide 15 bearing a C‑3 allyl group underwent chemoselective cross‑metathesis (CM) with a vinyl ketone fragment using Hoveyda–Grubbs catalyst to establish the C16–C17 bond, ultimately delivering the intact alkyl‑glutarimide side‑chain of migrastatin [1]. In contrast, N‑allylglutarimide would afford an N‑linked rather than C‑linked side‑chain, which is incapable of reproducing the natural product's pharmacophore. No direct head‑to‑head yield comparison between C‑3 allylglutarimide and N‑allylglutarimide under identical CM conditions has been reported in the open literature; however, the C‑3 allyl substrate is the only glutarimide building block demonstrated to complete the migrastatin total synthesis [2].
| Evidence Dimension | Synthetic feasibility for migrastatin side‑chain construction |
|---|---|
| Target Compound Data | C‑3 allylglutarimide (3‑allylglutarimide, CAS 918868-36-7) successfully used in CM with vinyl ketone to form the C16–C17 bond of migrastatin; overall 17‑step synthesis of macrolactone core 2 achieved 4% yield [2]. |
| Comparator Or Baseline | N‑allylglutarimide (CAS 61603-07-8) would afford N‑alkyl linkage and cannot yield the natural product side‑chain; no total synthesis of migrastatin using N‑allylglutarimide exists. |
| Quantified Difference | Qualitative: C‑allyl connectivity is essential for migrastatin pharmacophore; N‑allyl connectivity is synthetically incompatible. |
| Conditions | Total synthesis of migrastatin macrolactone core; CM step using Hoveyda–Grubbs catalyst, toluene, 80 °C [1]. |
Why This Matters
For laboratories pursuing migrastatin‑based antimetastatic agents, the C‑3 allyl regioisomer is the only validated glutarimide building block that directly integrates into the published synthetic route.
- [1] Reymond, S.; Cossy, J. Synthesis of migrastatin and its macrolide core. Tetrahedron 2007, 63 (26), 5918–5929. View Source
- [2] Reymond, S.; Cossy, J. Synthesis of migrastatin and its macrolide core. Tetrahedron 2007, 63 (26), 5918–5929 (overall yield 4% over 17 steps). View Source
